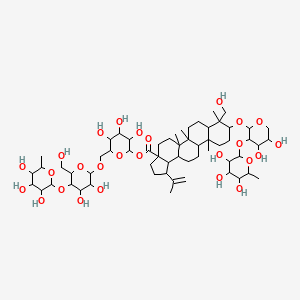

Anemoside B4

Description

Properties

IUPAC Name |

[6-[[3,4-dihydroxy-6-(hydroxymethyl)-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] 9-[4,5-dihydroxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-8-(hydroxymethyl)-5a,5b,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H96O26/c1-23(2)26-11-16-59(54(75)85-52-45(73)41(69)38(66)30(81-52)21-77-49-46(74)42(70)47(29(19-60)80-49)83-50-43(71)39(67)35(63)24(3)78-50)18-17-57(7)27(34(26)59)9-10-32-55(5)14-13-33(56(6,22-61)31(55)12-15-58(32,57)8)82-53-48(37(65)28(62)20-76-53)84-51-44(72)40(68)36(64)25(4)79-51/h24-53,60-74H,1,9-22H2,2-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHBKBTZUPLIIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OCC3C(C(C(C(O3)OC(=O)C45CCC(C4C6CCC7C8(CCC(C(C8CCC7(C6(CC5)C)C)(C)CO)OC9C(C(C(CO9)O)O)OC1C(C(C(C(O1)C)O)O)O)C)C(=C)C)O)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H96O26 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1221.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Research on Biological Activities and Pharmacological Effects of Anemoside B4

Anti-inflammatory Actions and Immunomodulation

Anemoside B4 (AB4) has demonstrated significant anti-inflammatory and immunomodulatory properties in various in vivo and in vitro models. nih.govresearchgate.net Its anti-inflammatory effects are mediated through multiple pathways, impacting both cellular and humoral immunity and showing efficacy in specific inflammatory conditions. nih.govresearchgate.net

Mechanisms of Inflammation Attenuation

Research indicates that AB4 attenuates inflammation through several key mechanisms. It has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.govnih.govscilit.com AB4 also modulates the TLR4/NF-κB/MAPK signaling pathway, which is involved in the inflammatory cascade in conditions like acute ulcerative colitis. capes.gov.brresearchgate.net Furthermore, AB4 can block NLRP3 inflammasome activation, a crucial component of the innate immune response that triggers the release of pro-inflammatory cytokines. nih.govnih.govnih.govresearchgate.net Studies have also identified pyruvate (B1213749) carboxylase (PC) as a direct cellular target of AB4 in modulating inflammation, particularly in colitis. scilit.comscilit.com AB4's interaction with PC can lead to the reprogramming of macrophage function. scilit.comscilit.com Additionally, AB4 has been shown to disrupt the dimerization of TLR4, further contributing to its anti-inflammatory effects. nih.govnih.gov

AB4 has been observed to suppress the expression and release of key pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. nih.govnih.govcapes.gov.brnih.govnih.govnih.govresearchgate.net It also inhibits the expression of inflammatory enzymes such as iNOS and COX-2. nih.gov In the context of abdominal aortic aneurysm (AAA), AB4 decreases vascular inflammation and suppresses the expression and activity of matrix metalloproteinases (MMPs), which play a role in tissue degradation during inflammation. frontiersin.orgnih.govnih.gov

Immunomodulatory Effects on Cellular and Humoral Immunity

This compound exhibits immunomodulatory effects by influencing various aspects of the immune system. It has been reported to decrease the CD4+/CD8+ ratio and inhibit splenic lymphocyte proliferation. nih.gov AB4 can also modulate the NF-κB and TLR4/MyD88 signaling pathways in immune cells. researchgate.net Some studies suggest that AB4 may decrease Th1 cell activation while promoting Th2 cell-mediated anti-inflammatory responses by reducing the expression of IL-12 and STAT4 and enhancing the expression of IL-4 and STAT6. researchgate.net

Investigations in Specific Inflammatory Conditions

This compound has been investigated for its therapeutic potential in several specific inflammatory conditions:

Colitis: AB4 has shown promise in ameliorating experimental colitis induced by TNBS or DSS in rodents. nih.govcapes.gov.brscilit.comresearchgate.netscilit.comacs.org Its effects include reducing tissue damage, inflammatory cell infiltration, and pro-inflammatory cytokine production in the colon. nih.govcapes.gov.brresearchgate.net AB4's protective effect in colitis may involve inhibiting apoptosis of intestinal epithelial cells and modulating the S100A9/MAPK/NF-κB signaling pathway and TLR4/NF-κB/MAPK pathway. nih.govcapes.gov.brresearchgate.net Targeting pyruvate carboxylase also appears to be a mechanism by which AB4 alleviates colitis. scilit.comscilit.com

Acute Gouty Arthritis: AB4 has demonstrated the ability to alleviate acute gouty arthritis induced by monosodium urate (MSU). nih.govepo.org Its mechanism involves inhibiting NLRP3 inflammasome activation by directly targeting NEK7 and modulating the NF-κB signaling pathway, thereby mitigating inflammation and pyroptosis. nih.govresearchgate.netnih.gov

Acute Lung Injury: Studies have indicated that AB4 protects against acute lung injury by attenuating inflammation. nih.govnih.govfrontiersin.orgresearchgate.net This protective effect is mediated through blocking NLRP3 inflammasome activation and TLR4 dimerization. nih.govnih.gov AB4 suppresses the expression of inflammatory mediators and cytokines in the lungs. nih.gov

Abdominal Aortic Aneurysm: AB4 has been shown to attenuate the pathogenesis of abdominal aortic aneurysm (AAA) in mouse models. frontiersin.orgnih.govnih.govresearchgate.net It achieves this by limiting vascular smooth muscle cell (VSMC) transdifferentiation and reducing vascular inflammation. frontiersin.orgnih.govnih.gov AB4 prevents VSMC dedifferentiation and transdifferentiation into macrophage-like cells, decreases vascular inflammation, and suppresses MMP expression and activity. frontiersin.orgnih.govnih.gov This effect is, at least in part, dependent on inhibiting KLF4 mediated VSMC transdifferentiation and inflammation. nih.govresearchgate.net

Mastitis: Research in dairy cows with clinical mastitis has shown that AB4 has a therapeutic effect. nih.govtandfonline.comresearchgate.netmdpi.comtandfonline.com AB4 treatment significantly decreased the concentrations of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in the serum of affected cows. nih.govresearchgate.net Proteomics analysis suggests that AB4 regulates protein levels involved in chemokine signal transduction, leukocyte migration, and the MAPKs pathway to improve the inflammatory response. tandfonline.comtandfonline.com AB4 appears to alleviate the inflammatory response in mastitis by regulating lipid metabolism and activating the mammary complement system. nih.govtandfonline.commdpi.comtandfonline.com

Here is a summary of AB4's effects on inflammatory markers in specific conditions:

| Inflammatory Condition | Model Used | Key Inflammatory Markers Affected by AB4 | Effect of AB4 | References |

| Colitis | TNBS-induced rats, DSS-induced mice/rats | IL-1β, IL-6, TNF-α, S100A9, proteins in TCA cycle and respiratory chain | Decreased | nih.govcapes.gov.brresearchgate.netscilit.comscilit.com |

| Acute Gouty Arthritis | MSU-induced models | NLRP3, NEK7, NF-κB, ROS | Decreased | nih.govresearchgate.netnih.gov |

| Acute Lung Injury | LPS-induced mice, Bleomycin-induced mice | iNOS, COX-2, NLRP3, caspase-1, IL-1β, TNF-α, IL-6, TLR4 dimerization | Decreased | nih.govnih.govfrontiersin.orgresearchgate.net |

| Abdominal Aortic Aneurysm | Ang II induced mice, cholesterol-induced VSMCs | Vascular inflammation markers, MMP2, MMP9, KLF4, CD68+ macrophage numbers | Decreased | frontiersin.orgnih.govnih.govresearchgate.netresearchgate.net |

| Mastitis (Dairy Cows) | Clinical mastitis | IL-1β, IL-6, TNF-α, proteins in chemokine signaling, leukocyte migration | Decreased | nih.govtandfonline.comresearchgate.netmdpi.comtandfonline.com |

Antineoplastic and Apoptotic Research

This compound has also been investigated for its potential antineoplastic effects, primarily through inhibiting cancer cell proliferation and inducing programmed cell death. nih.govresearchgate.netnih.govaging-us.com

Inhibition of Cellular Proliferation

AB4 has demonstrated the ability to inhibit the proliferation of various cancer cell lines. In hepatocellular carcinoma (HCC) cells (SMMC7721), AB4 treatment markedly inhibited cell proliferation in a dose- and time-dependent manner. nih.govnih.gov This was confirmed by CCK-8 and colony formation assays. nih.govnih.gov AB4 has also been shown to inhibit the proliferation of vascular smooth muscle cells (VSMCs), which is relevant in conditions like neointimal hyperplasia. nih.govfrontiersin.orgresearchgate.net This inhibition of VSMC proliferation is mediated, at least in part, through the inhibition of the p38 MAPK and PI3K/Akt signaling pathways. nih.govfrontiersin.org

Induction of Programmed Cell Death Pathways (Apoptosis and Autophagy)

A key mechanism underlying AB4's antineoplastic effects is the induction of programmed cell death, including both apoptosis and autophagy. nih.govresearchgate.netnih.govaging-us.comresearchgate.net

In hepatocellular carcinoma cells, AB4 treatment induced both apoptosis and autophagy. nih.govnih.gov Mechanistically, AB4 acts on the Bcl-2-caspase-3 pathway, inhibiting the anti-apoptotic protein Bcl-2 and increasing pro-apoptotic Bax protein levels, as well as inducing cleaved caspase-3 and PARP expression, thereby triggering apoptosis. nih.gov AB4 also affects the Beclin-1-LC3-p62 pathway, regulating autophagy. nih.govnih.gov These effects on apoptosis and autophagy converge at the PI3K/Akt/mTOR signaling pathway, which is inhibited by AB4 treatment, leading to HCC cell death. nih.govnih.govresearchgate.net

AB4 has also been shown to induce apoptosis in colorectal cancer cells, activating the caspase-9 pathway. aging-us.com Furthermore, AB4's anti-apoptosis effects have been noted in other contexts, such as protecting against cisplatin-induced nephrotoxicity without compromising the anti-tumor activity of cisplatin (B142131) in xenograft models. cabidigitallibrary.org

The induction of apoptosis and autophagy by AB4 contributes to its anti-cancer efficacy in various cell types. nih.govresearchgate.netnih.govaging-us.comresearchgate.net

Here is a summary of AB4's effects on cell proliferation and programmed cell death:

| Cell Type | Effect on Proliferation | Effect on Apoptosis | Effect on Autophagy | Involved Pathways | References |

| Hepatocellular Carcinoma | Inhibited | Induced | Induced | Bcl-2-caspase-3, Beclin-1-LC3-p62, PI3K/Akt/mTOR | nih.govresearchgate.netnih.govresearchgate.net |

| Vascular Smooth Muscle Cells | Inhibited | Not specified | Not specified | p38 MAPK, PI3K/Akt | nih.govfrontiersin.orgresearchgate.net |

| Colorectal Cancer Cells | Not specified | Induced | Not specified | Caspase-9, Src | aging-us.com |

| Cisplatin-treated HEK 293T cells | Increased viability | Inhibited | Not specified | Antioxidant effects, decreased cleaved PARP | cabidigitallibrary.org |

Synergistic Interactions with Conventional Therapeutic Agents

This compound (AB4) has shown potential for synergistic interactions with conventional therapeutic agents, particularly in the context of cancer treatment. Studies have indicated a significant synergistic activity of AB4 when combined with 5-Fluorouracil (5-FU) in colorectal cancer cells nih.gov. This combination treatment demonstrated enhanced therapeutic efficiency and the ability to overcome chemotherapy resistance in 5-FU resistant colorectal cancer cells nih.gov. Mechanistically, this synergistic effect involves the activation of the caspase-9 pathway and elevated Src activity, leading to increased apoptotic cell death and the elimination of cancer stem cells in 5-FU resistant cells nih.gov.

Furthermore, AB4 has shown protective effects against cisplatin-induced nephrotoxicity without diminishing the anti-tumor activity of cisplatin nih.gov. This suggests a potential for AB4 to enhance the therapeutic index of certain chemotherapies by mitigating their side effects while augmenting their efficacy nih.gov.

In the context of vascular smooth muscle cell (VSMC) function, co-treatment of VSMCs with AB4 and inhibitors of ERK or JNK pathways showed a synergistic effect on VSMC proliferation and/or migration nih.gov. This indicates that AB4's inhibitory effects on VSMC proliferation and migration, which are partly mediated through the PI3K/AKT and p38 MAPK pathways, can be synergistically enhanced by targeting other signaling routes nih.gov.

Antiviral Efficacy Studies

This compound has demonstrated notable antiviral efficacy against a range of viruses, including influenza virus FM1, Klebsiella pneumoniae-induced pneumonia (though Klebsiella pneumoniae is a bacterium, it can cause pneumonia often studied in conjunction with viral models), Enterovirus 71 (EV71), and SARS-CoV-2 nih.govnih.govtiprpress.com.

Research indicates that AB4 inhibits viral replication through various mechanisms. Against SARS-CoV-2, AB4 reduced the propagation of the virus in HEK293T cells, leading to decreased levels of viral proteins such as Nucleocapsid protein (N), Spike protein (S), and 3C-like protease (3CLpro) tiprpress.com. In vivo studies using a SARS-CoV-2 infected mouse model also revealed that AB4 inhibited viral replication in lung tissue tiprpress.com.

For Enterovirus 71 (EV71), AB4 suppressed EV71-induced VP-1 mRNA transcripts and significantly inhibited the levels of intracellular VP-1 and the main EV71 protease 3Cpro in a dose-dependent manner in RD cells nih.gov. This resulted in a clear inhibition of virus replication, with approximately a 2-log lower progeny virus titer in the supernatant of AB4-treated cells compared to untreated cells nih.gov.

A key mechanism underlying the antiviral activity of AB4 involves the modulation of host antiviral responses, particularly the enhancement of interferon (IFN)-β signaling pathways. Studies on SARS-CoV-2 have shown that AB4's antiviral activity is associated with the enhanced interferon (IFN)-β response via the activation of retinoic acid-inducible gene I (RIG-I) like receptor (RLR) pathways tiprpress.com. AB4 significantly promoted the phosphorylation of TBK1 and IRF3, as well as MAVS, which are critical components of the IFN-β signaling pathway, leading to increased IFN levels researchgate.net. Furthermore, AB4 was found to increase the level of IFN-β in lung tissues of infected mice researchgate.net.

Against EV71, AB4 administration in mice regulated the expressions of HFMD biomarkers IL-10 and IFN-γ, attenuating complications of EV71 infection nih.gov. This suggests that AB4 can enhance the antiviral effect of IFN-β by orchestrating Hippo and RLRs pathways nih.gov.

Recent research has identified ubiquitin fold modifier 1 (UFM1) as a key target of AB4 in its antiviral mechanism nih.gov. AB4 directly binds to UFM1 and promotes the UFMylation of target proteins, including MAVS nih.gov. MAVS UFMylation appears to promote polyubiquitination while preventing K27-linked ubiquitination, thereby inhibiting RNA viral-driven MAVS lysosomal trafficking and enhancing MAVS aggregation and innate immunity response nih.gov.

This compound has been specifically investigated for its efficacy against several viral pathogens:

SARS-CoV-2: AB4 has shown in vitro efficacy in reducing SARS-CoV-2 propagation in HEK293T, HPAEpiC, and Vero E6 cells tiprpress.com. In vivo studies in a SARS-CoV-2 infected hACE2-IRES-luc transgenic mouse model demonstrated that AB4 inhibited viral replication and alleviated pneumonia tiprpress.com.

Enterovirus 71 (EV71): AB4 has shown strong antiviral effects against EV71 in vitro by inhibiting viral replication nih.gov. In suckling mice infected with EV71, AB4 administration suppressed EV71 replication, improved muscle inflammation, and enhanced limb activity nih.gov.

Influenza virus FM1: AB4 has been reported to inhibit influenza virus FM1-induced pneumonia in mice nih.gov.

Metabolic Regulation Research

Research into the biological activities of this compound extends to its effects on metabolic regulation, particularly glucose and lipid metabolism.

This compound has demonstrated a hypoglycemic effect and the ability to improve glucose metabolism. Studies in hyperglycemic rats induced by a high-fat diet and streptozotocin (B1681764) showed that AB4 significantly diminished fasting blood glucose (FBG) and improved glucose tolerance dntb.gov.uanih.gov. AB4 also facilitated glucose utilization in L6 skeletal muscle cells dntb.gov.uanih.gov.

Mechanistically, AB4 enhances the expression of glucose transporter 4 (GLUT4) in rat skeletal muscle and L6 cells dntb.gov.uanih.gov. This effect on glucose uptake is partly attributed to the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathways dntb.gov.uanih.gov. AB4 appears to elevate the inhibition of these pathways, thereby promoting GLUT4 initiation and expression dntb.gov.uanih.gov.

| Study Model | Key Finding on Glucose Metabolism | Mechanism Involved | References |

| HFD/STZ-induced rats | Reduced fasting blood glucose, improved tolerance | Increased GLUT4 expression, PI3K/AKT pathway | dntb.gov.uanih.gov |

| L6 skeletal muscle cells | Facilitated glucose utilization | Increased GLUT4 expression, PI3K/AKT pathway | dntb.gov.uanih.gov |

This compound has also been implicated in regulating lipid metabolism. Studies in dairy cows with clinical mastitis showed that AB4 treatment modulated plasma metabolic profiles, including the downregulation of certain phospholipids (B1166683) and fatty acids and the upregulation of others, suggesting that AB4 alleviates inflammation partly by regulating lipid metabolism mdpi.comtandfonline.com. AB4 was found to reduce Apolipoprotein B (APOB) levels, potentially mitigating hyperlipidemia associated with inflammation tandfonline.com.

This compound has also been identified as an inhibitor of pyruvate carboxylase (PC), a key enzyme involved in fatty acid, amino acid, and tricarboxylic acid (TCA) cycle metabolism nih.gov. By inhibiting PC activity, AB4 can reverse metabolic reprogramming associated with inflammation nih.gov.

Lipid Metabolism Pathway Regulation

This compound has demonstrated effects on lipid metabolism pathways. Studies in cows with clinical mastitis (CM) showed that this compound treatment influenced the concentrations of various lipid metabolites in plasma. nih.govresearchgate.net Specifically, this compound treatment led to a decrease in the concentrations of certain lipids, including PC (16:0/16:0), PC (18:0/18:1), linoleic acid, eicosapentaenoic acid (EPA), phosphorylcholine, and glycerophosphocholine in cows with CM. nih.govresearchgate.net Concurrently, there was an increase in LysoPC (14:0), LysoPC (18:0), LysoPC (18:1), and cis-9-palmitoleic acid. nih.govresearchgate.net These findings suggest that this compound may alleviate the inflammatory response in CM by regulating lipid metabolism. nih.govresearchgate.net

Furthermore, research in mice with colitis-associated cancer (CAC) indicated that this compound could regulate fatty acid metabolism reprogramming. nih.gov Spatial metabolome analysis in colon tumors of these mice revealed that this compound administration decreased the content of fatty acids and their derivatives, carnitine, and phospholipids. nih.gov this compound also downregulated the expression of genes related to fatty acid de novo synthesis and β-oxidation, including FASN, ACCα, SCD-1, PPARα, ACOX, UCP-2, and CPT-1 in the colon. nih.gov This suggests a potential mechanism by which this compound may inhibit CAC through the regulation of fatty acid metabolism reprogramming. nih.gov

Here is a table summarizing some of the observed changes in lipid metabolites upon this compound treatment in cows with clinical mastitis:

| Metabolite | Change with this compound Treatment (in CM cows) |

| PC (16:0/16:0) | Downregulated |

| PC (18:0/18:1) | Downregulated |

| Linoleic acid | Downregulated |

| Eicosapentaenoic acid | Downregulated |

| Phosphorylcholine | Downregulated |

| Glycerophosphocholine | Downregulated |

| LysoPC (14:0) | Upregulated |

| LysoPC (18:0) | Upregulated |

| LysoPC (18:1) | Upregulated |

| cis-9-palmitoleic acid | Upregulated |

Cardiovascular System Research

This compound has been investigated for its effects on the cardiovascular system, particularly concerning vascular smooth muscle cells and vascular remodeling. nih.govfrontiersin.orgfrontiersin.org

Regulation of Vascular Smooth Muscle Cell Phenotype and Function

Vascular smooth muscle cell (VSMC) phenotypic transformation, proliferation, and migration are critical processes in the development of neointimal hyperplasia following vascular injury. nih.govfrontiersin.org Research indicates that this compound can inhibit VSMC proliferation and migration. nih.govfrontiersin.org In vitro studies using PDGF-BB-induced mouse VSMCs demonstrated that this compound attenuated both proliferation and migration. nih.govfrontiersin.org

Furthermore, this compound was shown to suppress the PDGF-BB-induced reduction of contractile markers such as SM22α, SMA, and Calponin. nih.govfrontiersin.org This suggests that this compound may inhibit the transformation of VSMCs from a contractile to a synthetic phenotype. nih.govfrontiersin.org Mechanistically, this compound dose-dependently inhibited the activation of the phosphatidylinositol 3-kinase (PI3K)/AKT and p38 mitogen-activated protein kinase (MAPK) signaling pathways, which are involved in VSMC proliferation and migration. nih.govfrontiersin.orgnih.gov

Attenuation of Neointimal Hyperplasia and Vascular Remodeling

This compound has shown potential in attenuating neointimal hyperplasia and vascular remodeling. In a preclinical mouse model of femoral artery endothelium denudation, this compound administration had a potent therapeutic effect in reducing neointima formation. nih.govfrontiersin.org Bromodeoxyuridine incorporation studies confirmed that this compound attenuated neointimal VSMC proliferation in vivo. nih.govfrontiersin.org

In the context of abdominal aortic aneurysm (AAA), a degenerative disease characterized by VSMC dysfunction and chronic inflammation, this compound has also shown protective effects. frontiersin.orgnih.gov Studies using an Ang II-induced AAA model in mice demonstrated that this compound could attenuate AAA pathogenesis. frontiersin.orgnih.gov This involved preventing VSMC dedifferentiation and transdifferentiation to macrophage-like cells, decreasing vascular inflammation, and suppressing matrix metalloproteinase (MMP) expression and activity. frontiersin.orgnih.gov The effect of this compound on inhibiting VSMC transdifferentiation was found to be mediated, in part, by regulating KLF4. frontiersin.org

A summary of this compound's effects on VSMCs and vascular remodeling is presented below:

| Effect | In vitro Model (PDGF-BB-induced VSMCs) | In vivo Model (Mouse Femoral Artery Denudation) | In vivo Model (Ang II-induced AAA) |

| VSMC Proliferation Inhibition | Attenuated | Attenuated (neointimal VSMC proliferation) | Not directly assessed in this context |

| VSMC Migration Inhibition | Attenuated | Not directly assessed in this context | Not directly assessed in this context |

| Inhibition of Contractile-to-Synthetic Phenotype Switch | Suggested (suppressed reduction of markers) | Not directly assessed in this context | Prevented dedifferentiation/transdifferentiation |

| Reduction of Neointima Formation | Not applicable | Potent therapeutic effect | Attenuated AAA pathogenesis |

| Prevention of VSMC Transdifferentiation to Macrophage-like Cells | Attenuated (cholesterol loading model) | Not directly assessed in this context | Prevented |

| Decrease in Vascular Inflammation | Not directly assessed in this context | Not directly assessed in this context | Decreased |

| Suppression of MMP Expression and Activity | Not directly assessed in this context | Not directly assessed in this context | Suppressed |

Neurobiological and Pain Research

This compound has also been investigated for its potential neurobiological effects and its role in modulating pain pathways. nih.govresearchgate.netnih.gov

Neuroprotective Mechanisms

Research suggests that this compound possesses neuroprotective properties. Studies on cerebral ischemia/reperfusion injury (CIRI) in rats have explored its effects. mums.ac.irmums.ac.irnih.gov In a middle cerebral artery occlusion/reperfusion (MCAO/R) rat model, this compound treatment was shown to reduce neurological deficits and infarct volume. mums.ac.irnih.gov Histopathological studies revealed that this compound inhibited damage to neuron cells and improved cell apoptosis. mums.ac.irnih.gov

One proposed neuroprotective mechanism involves the attenuation of endoplasmic reticulum stress (ERS)-induced apoptosis. mums.ac.ir In the MCAO/R model, this compound treatment decreased the mRNA and protein levels of key ERS markers, including GRP78, ATF6, IRE1α, and PERK. mums.ac.ir This suggests that this compound may protect against CIRI by suppressing ERS-mediated neuronal apoptosis. mums.ac.ir

In vitro studies using PC12 cells subjected to oxygen-glucose-deprivation/re-oxygenation (OGD/R) also supported the neuroprotective effects of this compound. mums.ac.irnih.gov this compound inhibited cell damage and apoptosis in these cells. mums.ac.irnih.gov It also reduced the content of pro-inflammatory cytokine IL-1β and increased the level of anti-inflammatory cytokine IL-10 in PC12 cells. mums.ac.ir Furthermore, this compound downregulated the expression of pro-apoptotic markers like Caspase 12 and BAX while upregulating the anti-apoptotic marker Bcl-2 in PC12 cells. mums.ac.irnih.gov

Modulation of Neuropathic Pain Pathways

This compound has demonstrated analgesic effects, particularly in the context of neuropathic and arthritic pain. nih.govresearchgate.netnih.gov Neuropathic pain is often caused by nerve injury and involves neuroinflammation and central sensitization. nih.govresearchgate.netnsw.gov.au

In a spinal nerve ligation (SNL) rat model of neuropathic pain, this compound treatment reversed the decreased mechanical pain thresholds and increased response times to cold stimuli observed in SNL rats. researchgate.net Transcriptome analysis in these rats revealed that this compound mainly regulated pathways related to neuroinflammation and central pain sensitization, including serotonergic, glutamatergic, GABAergic, dopaminergic, and cholinergic synapses. researchgate.net this compound treatment also decreased the levels of inflammatory cytokines such as IL-1β, IL-6, and TNF-α in the serum of SNL rats. researchgate.netresearchgate.net

In a mouse model of collagen-induced arthritis, this compound treatment reduced pain sensitivity and improved motor coordination. nih.govnih.gov In the spinal cord, this compound inhibited the NLRP3 inflammasome-mediated inflammatory response, increased antioxidation, and decreased mitochondrial reactive oxygen species and ferroptosis. nih.govnih.gov this compound was also found to decrease GSK-3β activity in the spinal cord, potentially by binding with GSK-3β. nih.govnih.gov These findings suggest that this compound may alleviate arthritis pain by inhibiting GSK-3β activation, enhancing antioxidant capacity, reducing mitochondrial dysfunction, and suppressing neuroinflammation. nih.govnih.gov

Here is a table summarizing some of the effects of this compound on pain models:

| Pain Model | Observed Effects of this compound Treatment | Proposed Mechanisms |

| Neuropathic Pain (SNL rats) | Reversed changes in mechanical pain threshold and cold stimuli response time; Decreased serum inflammatory cytokines (IL-1β, IL-6, TNF-α). researchgate.net | Regulation of synaptic pathways (serotonergic, glutamatergic, GABAergic, dopaminergic, cholinergic); Inhibition of inflammation. researchgate.net |

| Arthritis Pain (CIA mice) | Reduced pain sensitivity; Increased motor coordination; Inhibited spinal inflammation. nih.govnih.gov | Inhibition of NLRP3 inflammasome; Increased antioxidation; Decreased mitochondrial ROS and ferroptosis; Decreased GSK-3β activity. nih.govnih.gov |

Gastrointestinal System Research

Research into the effects of this compound on the gastrointestinal system has revealed its potential in protecting the intestinal barrier and influencing the gut microbiota composition and metabolic functions.

Maintenance of Intestinal Mucosal Barrier Integrity

This compound has demonstrated a protective effect on the integrity of the intestinal mucosa. frontiersin.org Studies indicate that it can effectively alleviate intestinal mucosal injury and reduce intestinal permeability. researchgate.netfrontiersin.orgnih.gov This protective action is achieved, in part, by improving the integrity of the intestinal mucosa. frontiersin.orgnih.gov

Further research has explored the mechanisms underlying this protective effect. This compound appears to inhibit the apoptosis of intestinal epithelial cells, which is crucial for maintaining a healthy intestinal barrier. nih.govsemanticscholar.org It has been shown to moderate the expression levels of proteins involved in apoptosis, decreasing pro-apoptotic markers such as Bax and cleaved caspase-3 while increasing the anti-apoptotic protein Bcl-2. nih.govsemanticscholar.org

Moreover, this compound enhances the expression of key tight junction proteins, including Occludin, Claudin-1, and ZO-1. researchgate.net These proteins are vital components of the intestinal barrier, regulating permeability and preventing the passage of harmful substances. Indicators of intestinal mucosal permeability and damage, such as serum D-lactate (D-LA) and diamine oxidase (DAO) levels, have been observed to decrease with this compound treatment, further supporting its role in preserving mucosal integrity. frontiersin.orgnih.gov

Influence on Gut Microbiota Composition and Metabolic Functions

Investigations have shown that this compound can alter the structure and regulate the composition of the intestinal microbiota. frontiersin.orgnih.gov Studies in suckling calves, for instance, revealed that this compound supplementation significantly increased the relative abundance of certain beneficial bacteria, including Prevotella and Sutterella. frontiersin.orgnih.gov An increase in the relative abundance of Faecalibacterium has also been observed in calves treated with this compound. frontiersin.orgnih.gov

Beyond compositional changes, this compound appears to influence the metabolic functions of the gut microbiota. Function prediction analysis suggests that this compound can promote various metabolic processes. frontiersin.orgnih.gov Specifically, positive correlations have been observed between the abundance of Prevotella and metabolic pathways such as the metabolism of cofactors and vitamins, energy metabolism, and glycan biosynthesis and metabolism. frontiersin.orgnih.gov Sutterella has also shown a positive correlation with energy metabolism. frontiersin.orgnih.gov

Data on the impact of this compound on specific bacterial genera in suckling calves is presented below (intended as an interactive data table):

| Bacterial Genus | Effect of this compound Supplementation (Relative Abundance) | Study Model | Source |

| Prevotella | Significantly increased | Suckling calves | frontiersin.orgnih.gov |

| Sutterella | Significantly increased | Suckling calves | frontiersin.orgnih.gov |

| Faecalibacterium | Increased | Suckling calves | frontiersin.orgnih.gov |

Antibacterial Properties and Mechanisms

This compound possesses notable antibacterial properties. frontiersin.org In vitro studies have demonstrated its ability to inhibit the growth of various pathogenic bacteria, including Escherichia coli, Staphylococcus aureus, Shigella dysenteriae, and Salmonella typhi. frontiersin.orgnih.gov This suggests that this compound may exert a direct inhibitory effect on bacteria responsible for conditions like diarrhea. frontiersin.org

The mechanisms underlying the antibacterial activity of this compound are being investigated. In the context of clinical mastitis in dairy cows, this compound treatment has been linked to the promotion of β-defensin release. tandfonline.comtandfonline.com β-defensins are antimicrobial peptides that exhibit efficient and broad-spectrum antibacterial activity and play a role in immune promotion. tandfonline.comtandfonline.com this compound may also contribute to clearing pathogens and preventing reinfection, potentially through the activation of the complement system, an important part of the innate immune response. tandfonline.com Its effectiveness in inhibiting and killing pathogenic microorganisms has been observed in milk samples from treated animals. tandfonline.comtandfonline.com

Elucidation of Molecular Mechanisms and Signaling Pathways of Anemoside B4

Interplay with Cellular Signaling Cascades

Anemoside B4 exerts its biological effects by modulating a variety of intracellular signaling pathways critical to cellular homeostasis, inflammation, and survival.

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. bohrium.comphysiology.org Dysregulation of this pathway is a hallmark of many diseases, including cancer. Research has demonstrated that this compound can act as an inhibitor of this pathway. nih.govfrontiersin.org

In studies on hepatocellular carcinoma, this compound has been shown to induce both apoptosis (programmed cell death) and autophagy (a cellular recycling process). nih.govfrontiersin.org The mechanism for these effects converges on the inhibition of the PI3K/AKT/mTOR signaling cascade. nih.govfrontiersin.org Treatment with this compound leads to a decrease in the phosphorylation of key proteins in this pathway, such as Akt and mTOR. nih.gov This inhibition disrupts the downstream signaling that typically promotes cell survival, thereby triggering apoptotic and autophagic cell death in cancer cells. nih.govfrontiersin.org Specifically, the compound's activity impacts the Bcl-2-caspase-3 pathway for apoptosis and the Beclin-1-LC3-p62 pathway for autophagy. nih.govfrontiersin.org

| Target Protein | Effect of this compound | Observed Cellular Outcome | Reference |

|---|---|---|---|

| Phosphorylated Akt (p-Akt) | Inhibition/Downregulation | Induction of apoptosis and autophagy | nih.gov |

| Phosphorylated mTOR (p-mTOR) | Inhibition/Downregulation | Induction of apoptosis and autophagy | nih.gov |

The NF-κB and MAPK signaling pathways are central to the inflammatory response. ahajournals.org They regulate the expression of numerous pro-inflammatory cytokines and mediators. ahajournals.orgnih.gov this compound has been found to exert significant anti-inflammatory effects by inhibiting these pathways, often as a downstream consequence of its action on upstream receptors like Toll-like Receptor 4 (TLR4). plos.orgdntb.gov.ua

In models of acute ulcerative colitis, this compound administration leads to a significant reduction in the levels of inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) in colon tissues. dntb.gov.ua This effect is achieved by inhibiting the activation of the TLR4/NF-κB/MAPK signaling cascade. plos.orgdntb.gov.ua By blocking this pathway, this compound prevents the translocation of NF-κB to the nucleus and reduces the phosphorylation of MAPK proteins, thereby down-regulating the expression of key inflammatory proteins. plos.org

Toll-like Receptor 4 (TLR4) is a pattern recognition receptor that plays a critical role in initiating the innate immune response upon stimulation by ligands like lipopolysaccharide (LPS). nih.govresearchgate.net Upon activation, TLR4 undergoes dimerization, a crucial step for initiating downstream signaling cascades, including the NF-κB and MAPK pathways. larvol.com

This compound has been identified as a direct inhibitor of TLR4 signaling. larvol.com A key mechanism of this inhibition is the blockage of TLR4 dimerization. larvol.com By binding to the TLR4-MD-2 complex, this compound prevents the formation of the receptor dimer that is necessary for signal transduction. larvol.com This action effectively suppresses the activation of downstream pathways, leading to a potent anti-inflammatory effect. This mechanism has been demonstrated to be protective in models of acute lung injury. larvol.com

The RIG-I-like receptors (RLRs) are a family of cytosolic pattern recognition receptors essential for detecting viral RNA and initiating an antiviral innate immune response, primarily through the production of type I interferons (IFNs). nih.gov

Research into the antiviral properties of this compound has revealed its ability to modulate the RLR pathway. In the context of Enterovirus 71 (EV71) infection, the antiviral activity of this compound is linked to an enhanced IFN-β response. nih.gov This enhancement is mediated through the activation of the RLR pathway. nih.gov The mechanism involves the upregulation of the 14-3-3 protein, which subsequently disrupts the interaction between Yes-associated protein (YAP) and Interferon regulatory factor 3 (IRF3), a key transcription factor for type I IFN expression. nih.gov This leads to increased IRF3 activation and a more robust antiviral state. nih.gov

Identification and Characterization of Direct Molecular Targets

Beyond its influence on signaling cascades, research has begun to identify direct molecular targets of this compound, providing more precise insights into its mechanisms of action.

Kruppel-like factor 4 (KLF4) is a zinc-finger transcription factor that plays a critical role in regulating diverse cellular processes, including proliferation, differentiation, and inflammation. larvol.com It is a master regulator of vascular smooth muscle cell (VSMC) plasticity. plos.org

Recent studies have identified KLF4 as a significant molecular target of this compound. frontiersin.orgplos.orglarvol.com In the context of vascular diseases, stimuli such as platelet-derived growth factor (PDGF-BB) or cholesterol can induce the upregulation of KLF4, leading to VSMC dedifferentiation and transdifferentiation into macrophage-like cells, which contributes to pathologies like neointimal hyperplasia and abdominal aortic aneurysm. plos.orglarvol.com this compound has been shown to counteract these effects by inhibiting the induced upregulation of KLF4 at both the mRNA and protein levels. frontiersin.orgplos.orglarvol.com Overexpression of KLF4 can reverse the protective effects of this compound, indicating that the regulation of KLF4 is a key mechanism by which the compound maintains VSMC contractile phenotype and prevents pathological vascular remodeling. frontiersin.orglarvol.com

| Signaling Pathway/Target | Mechanism of Action by this compound | Primary Biological Effect | Reference |

|---|---|---|---|

| PI3K/AKT/mTOR | Inhibits phosphorylation of Akt and mTOR | Anticancer (induces apoptosis and autophagy) | nih.govfrontiersin.org |

| NF-κB and MAPK | Inhibits activation downstream of TLR4 | Anti-inflammatory | plos.orgdntb.gov.ua |

| TLR4 Signaling | Blocks receptor dimerization | Anti-inflammatory | larvol.com |

| RLR Pathway | Activates pathway, enhances IFN-β response via 14-3-3/YAP/IRF3 axis | Antiviral | nih.gov |

| KLF4 | Inhibits stimulus-induced upregulation | Vasculoprotective (maintains VSMC phenotype) | frontiersin.orgplos.orglarvol.com |

Matrix Metalloproteinases (MMPs)

Based on available scientific literature, there is currently no direct evidence detailing the specific molecular mechanisms or signaling pathways through which this compound may interact with or modulate the activity of Matrix Metalloproteinases (MMPs).

Glucose Transporter 4 (GLUT4)

This compound has demonstrated a significant effect on glucose metabolism, primarily through its influence on Glucose Transporter 4 (GLUT4). GLUT4 is a key insulin-regulated transporter responsible for glucose uptake into skeletal muscle and adipose tissue. nih.govfrontiersin.org Research indicates that this compound can ameliorate hyperglycemia by enhancing the expression and function of GLUT4. nih.govmdpi.com

Table 1: Effect of this compound on GLUT4 and Related Pathways

| Target/Pathway | Observed Effect of this compound | Outcome | References |

|---|---|---|---|

| GLUT4 Expression | Upregulation in skeletal muscle cells | Enhanced glucose uptake | nih.gov, mdpi.com |

| PI3K/AKT Pathway | Activation/Upregulation of phosphorylation | Promotion of GLUT4 initiation | nih.gov, mdpi.com, frontiersin.org |

| Glucose Metabolism | Improved; Diminished fasting blood glucose | Amelioration of hyperglycemia | nih.gov, frontiersin.org |

Pyruvate (B1213749) Carboxylase (PC)

A pivotal discovery in understanding the anti-inflammatory action of this compound is the identification of Pyruvate Carboxylase (PC) as a direct molecular target. scienceopen.comnih.gov PC is a crucial enzyme that catalyzes the conversion of pyruvate to oxaloacetate, a key anaplerotic reaction for the tricarboxylic acid (TCA) cycle. scienceopen.comitmedicalteam.pl Research has demonstrated that this compound directly binds to PC, specifically to the His879 site, which alters the enzyme's conformation and inhibits its activity. scienceopen.comnih.gov

This inhibition of PC by this compound is central to its ability to alleviate colitis. scienceopen.com In inflammatory states, such as those induced by lipopolysaccharide (LPS), PC activity is increased, leading to metabolic reprogramming in macrophages that favors a pro-inflammatory state. nih.gov By inhibiting PC, this compound reverses this metabolic shift and suppresses the activation of the NF-κB signaling pathway, a key regulator of inflammation. scienceopen.comnih.gov This action effectively reprograms macrophage function, reducing the production of pro-inflammatory cytokines and mitigating inflammation-driven tissue damage seen in colitis models. scienceopen.comnih.gov The therapeutic effects of this compound in colitis can be negated by a PC agonist, confirming that PC is a critical target for its anti-inflammatory activity. nih.gov

Table 2: Interaction of this compound with Pyruvate Carboxylase

| Parameter | Finding | Significance | References |

|---|---|---|---|

| Direct Target | Pyruvate Carboxylase (PC) | First identification of a direct anti-inflammatory target. | scienceopen.com, nih.gov |

| Binding Site | Specifically binds to the His879 site of PC. | Alters protein conformation and inhibits enzymatic activity. | scienceopen.com, nih.gov |

| Mechanism | Inhibits PC activity, reversing LPS-induced metabolic reprogramming. | Suppresses NF-κB activation and downstream inflammation. | scienceopen.com, nih.gov |

| Therapeutic Effect | Alleviates colitis in animal models. | Demonstrates the importance of PC as a therapeutic target in inflammatory diseases. | nih.gov, scienceopen.com |

NEK7 (NIMA-related kinase 7) and NLRP3 Inflammasome Components

This compound exerts potent anti-inflammatory effects by directly targeting the NLRP3 inflammasome, a multiprotein complex crucial for the innate immune response. mdpi.com A key mechanism is its direct interaction with NEK7 (NIMA-related kinase 7), a critical component required for the activation of the NLRP3 inflammasome. mdpi.com

Research shows that this compound directly binds to NEK7, thereby disrupting the essential interaction between NEK7 and NLRP3. mdpi.com This disruption prevents the assembly and activation of the inflammasome complex. mdpi.com Consequently, this compound significantly inhibits downstream events, including the activation of caspase-1 and the subsequent maturation and release of pro-inflammatory cytokines IL-1β and IL-18. mdpi.comnih.gov This mechanism has been demonstrated to be highly effective in mitigating inflammation in a mouse model of acute gouty arthritis, a disease characterized by NLRP3 inflammasome hyperactivity. mdpi.com Furthermore, this compound has been shown to suppress related upstream signals, including the production of reactive oxygen species (ROS) and the activation of the NF-κB pathway, which are often triggers for inflammasome activation. mdpi.com

Table 3: this compound's Modulation of the NLRP3 Inflammasome Pathway

| Component | Effect of this compound | Mechanism | References |

|---|---|---|---|

| NEK7 | Directly binds to NEK7 | Disrupts the NEK7-NLRP3 interaction, preventing inflammasome assembly. | mdpi.com |

| NLRP3 Inflammasome | Inhibits activation | Blocks the assembly of the inflammasome complex. | mdpi.com, nih.gov |

| Caspase-1 | Inhibits activation/cleavage | Prevents the processing of pro-inflammatory cytokines. | nih.gov |

| IL-1β | Reduces production and release | Attenuates the inflammatory response. | mdpi.com, nih.gov |

| NF-κB Pathway | Suppresses activation | Reduces the expression of inflammasome components. | mdpi.com |

S100A9 Protein

This compound has been shown to ameliorate colitis by targeting the S100A9 protein and its associated signaling pathways. researchgate.net S100A9 is a damage-associated molecular pattern (DAMP) protein that is significantly upregulated during intestinal inflammation and plays a crucial role in amplifying the inflammatory response through receptors like Toll-like receptor 4 (TLR4). researchgate.net

In a rat model of TNBS-induced colitis, treatment with this compound led to a significant downregulation of S100A9 protein expression in the colon. researchgate.net This reduction in S100A9 was associated with the inhibition of the downstream TLR4, MAPK, and NF-κB signaling pathways. researchgate.net In vitro experiments confirmed this mechanism, showing that this compound could inhibit the NF-κB signaling pathway in intestinal epithelial cells that were stimulated with recombinant S100A9 protein. researchgate.net By deactivating S100A9, this compound effectively reduces the recruitment and activation of neutrophils in the colon and suppresses the production of pro-inflammatory cytokines, highlighting S100A9 as a key target in the therapeutic effects of this compound against colitis. researchgate.net

Src Kinase

Current scientific research provides no direct evidence to describe the molecular mechanisms or signaling interactions between this compound and Src Kinase.

Synaptic Pathway Proteins (e.g., Alox15, Gngt1, Gngt2, Gnb3, Tph1)

Based on the available scientific literature, there is no information detailing the effects of this compound on synaptic pathway proteins such as Alox15, Gngt1, Gngt2, Gnb3, or Tph1.

Impact on Gene Expression and Protein Regulation

This compound exerts its pharmacological effects by modulating a complex network of genes and proteins involved in various cellular signaling pathways. Research has demonstrated its ability to influence the expression and activity of proteins integral to inflammation, cell survival, and phenotypic determination.

A primary mechanism of this compound is the inhibition of the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival. This compound has been shown to inhibit the phosphorylation of key proteins Akt and mTOR, which are central components of this cascade. frontiersin.org This inhibition leads to downstream effects on both apoptosis and autophagy, acting on the Bcl-2-caspase-3 and Beclin-1-LC3-p62 pathways, respectively. frontiersin.orgnih.gov

In the context of vascular health, this compound plays a significant role in regulating the expression of genes that define the phenotype of vascular smooth muscle cells (VSMCs). It reverses the downregulation of VSMC contractile genes, such as Smooth Muscle Alpha-Actin (α-SMA), SM22α, and Calponin, induced by growth factors like Platelet-Derived Growth Factor BB (PDGF-BB). frontiersin.orgnih.gov This regulatory action is mediated through its influence on master transcriptional regulators. Specifically, this compound counteracts the PDGF-BB-induced upregulation of Krüppel-like factor 4 (KLF4), a potent repressor of differentiation markers, and the downregulation of Myocardin, a master regulator of the VSMC contractile phenotype. frontiersin.orgnih.gov

Furthermore, this compound modulates the expression of genes involved in inflammatory responses. In osteosarcoma models, it has been found to suppress the mRNA expression of Cyclooxygenase-2 (Cox2), Tumor Necrosis Factor-alpha (TNF-α), and Myc, while inducing the expression of the tumor suppressor gene TP53. nih.gov It also suppresses the expression of S100A9 and its downstream targets, including Toll-like receptor 4 (TLR4) and Nuclear factor-kappa B (NF-κB), key players in inflammatory signaling. researchgate.net In other contexts, it has been observed to upregulate TLR4 and IKK proteins, leading to the phosphorylation of NF-κB p65 and the suppression of its inhibitor, IκBα. This compound also directly suppresses the expression of inducible nitric oxide synthase (iNOS), NLRP3, caspase-1, and Interleukin-1 beta (IL-1β).

The tables below summarize the documented effects of this compound on gene and protein expression.

Table 1: Effect of this compound on Protein Phosphorylation and Expression

| Protein Target | Effect | Signaling Pathway | Cell/Tissue Type |

|---|---|---|---|

| Akt (phosphorylation) | Inhibition | PI3K/Akt/mTOR | Hepatocellular Carcinoma Cells |

| mTOR (phosphorylation) | Inhibition | PI3K/Akt/mTOR | Hepatocellular Carcinoma Cells |

| NF-κB p65 (phosphorylation) | Upregulation | TLR4/NF-κB | Immune Cells |

| IκBα | Suppression | TLR4/NF-κB | Immune Cells |

| Calponin | Upregulation | VSMC Phenotypic Regulation | Vascular Smooth Muscle Cells |

| SM22α | Upregulation | VSMC Phenotypic Regulation | Vascular Smooth Muscle Cells |

| α-SMA | Upregulation | VSMC Phenotypic Regulation | Vascular Smooth Muscle Cells |

Table 2: Effect of this compound on Gene Expression

| Gene Target | Effect | Context/Model |

|---|---|---|

| KLF4 | Downregulation | PDGF-BB-induced VSMC dedifferentiation |

| Myocardin | Upregulation | PDGF-BB-induced VSMC dedifferentiation |

| Cox2 | Suppression | Osteosarcoma |

| TNF-α | Suppression | Osteosarcoma |

| Myc | Suppression | Osteosarcoma |

| TP53 | Induction | Osteosarcoma |

| S100A9 | Suppression | Colitis |

| iNOS | Suppression | Inflammation Models |

| NLRP3 | Suppression | Inflammation Models |

| IL-1β | Suppression | Inflammation Models |

Regulation of Cellular Processes (e.g., Cell Cycle, Migration, Dedifferentiation, Transdifferentiation)

This compound's influence on gene and protein expression translates into the regulation of several critical cellular processes, including cell proliferation, migration, and phenotypic modulation.

Cell Cycle and Proliferation: While specific effects on the phases of the cell cycle are not extensively detailed, the overarching impact of this compound is the inhibition of cell proliferation. This is a direct consequence of its ability to modulate pathways like the PI3K/Akt/mTOR cascade, which are fundamental for cell growth and division. frontiersin.orgnih.gov By inducing apoptosis (programmed cell death) and autophagy, this compound effectively halts the proliferation of various cell types, particularly cancer cells. nih.gov For instance, in hepatocellular carcinoma and colorectal cancer cells, this compound has been shown to induce apoptosis, thereby inhibiting tumor growth. nih.govresearchgate.net

Cell Migration: this compound has demonstrated a clear inhibitory effect on cell migration, a process vital in both physiological and pathological contexts such as wound healing and cancer metastasis. In vascular smooth muscle cells (VSMCs), this compound attenuates migration induced by PDGF-BB. frontiersin.orgnih.gov This inhibition is linked to its modulation of the p38 MAPK and PI3K/Akt signaling pathways, which are involved in the cytoskeletal rearrangements necessary for cell movement. frontiersin.org

Dedifferentiation: A key regulatory role of this compound is its ability to prevent cellular dedifferentiation, particularly the phenotypic switching of VSMCs. frontiersin.orgnih.gov In healthy blood vessels, VSMCs exist in a quiescent, contractile state. nih.gov In response to vascular injury, they can dedifferentiate into a synthetic, proliferative, and migratory phenotype, contributing to conditions like neointimal hyperplasia and restenosis. frontiersin.orgnih.gov this compound counteracts this process by maintaining the expression of contractile proteins (α-SMA, SM22α, Calponin) and regulating their master transcriptional regulators, KLF4 and Myocardin. frontiersin.orgnih.gov By preventing this dedifferentiation, this compound helps maintain the specialized, mature state of these cells. frontiersin.org

Transdifferentiation: The existing research primarily focuses on the role of this compound in inhibiting the dedifferentiation of VSMCs away from their contractile state. While the term transdifferentiation—the conversion of one mature cell type into another—is not directly addressed in the context of this compound's actions, its role in preserving the differentiated VSMC phenotype suggests it may act to prevent such cellular conversions. By stabilizing the contractile identity of VSMCs, it inherently opposes their transformation into other cell lineages, a process that has been observed in the progression of atherosclerosis.

The table below provides a summary of the effects of this compound on various cellular processes.

Table 3: Effect of this compound on Cellular Processes

| Cellular Process | Effect | Cell/Tissue Type | Underlying Mechanism |

|---|---|---|---|

| Proliferation | Inhibition | Hepatocellular Carcinoma, VSMCs | Inhibition of PI3K/Akt/mTOR pathway, Induction of apoptosis |

| Migration | Inhibition | Vascular Smooth Muscle Cells | Inhibition of p38 MAPK and PI3K/Akt pathways |

| Dedifferentiation | Inhibition (Abrogation) | Vascular Smooth Muscle Cells | Regulation of KLF4 and Myocardin; Upregulation of contractile genes (α-SMA, SM22α, Calponin) |

Advanced Methodological Approaches in Anemoside B4 Research

In Vitro Experimental Models

In vitro models are fundamental in Anemoside B4 research, providing controlled environments to dissect its molecular and cellular effects.

A variety of cell lines have been instrumental in exploring the effects of this compound across different biological contexts. These systems allow for detailed mechanistic studies that form the basis of our understanding of the compound's activities.

Vascular Smooth Muscle Cells (VSMCs): Research has utilized VSMCs to demonstrate that this compound can inhibit key processes in vascular diseases. Studies show it suppresses the proliferation and migration of these cells, which are critical events in the development of neointimal hyperplasia, a major cause of restenosis after vascular interventions nih.gov. The compound appears to exert these effects by targeting signaling pathways like the p38 MAPK and PI3K/Akt pathways nih.gov.

Hepatocellular Carcinoma Cells: The SMMC-7721 human hepatocellular carcinoma cell line has been used to study the anti-cancer properties of this compound. In these cells, this compound's major metabolite, M6, demonstrated a significant reduction in cell viability, suggesting a potential therapeutic role in liver cancer nih.gov.

Skeletal Muscle Cells: The L6 skeletal muscle cell line has been employed to investigate the potential of this compound in managing hyperglycemia. Research indicates that this compound facilitates glucose utilization in these cells by enhancing the expression of glucose transporter 4 (GLUT4) through the PI3K/AKT signaling pathway mdpi.com.

Macrophages: To understand its anti-inflammatory properties, this compound has been studied using macrophage cell lines such as THP-1. In these models, the compound was found to inhibit LPS-induced NF-κB activation, a key process in the inflammatory response associated with conditions like colitis nih.gov.

Epithelial Cells: Various epithelial cell lines, including HEK293T, HPAEpiC, and Vero E6, have been used in virology studies. Research has shown that this compound can inhibit the replication of SARS-CoV-2 in these cells, highlighting its potential antiviral activity nih.gov.

Neuronal Cells: The PC12 cell line, a model for neuronal cells, has been used to evaluate the neuroprotective effects of this compound. In models of oxygen-glucose-deprivation/re-oxygenation, which mimics cerebral ischemia/reperfusion injury, this compound was shown to inhibit cell damage and apoptosis.

Table 1: Summary of Cell Lines Used in this compound Research

| Cell Line Type | Specific Cell Line(s) | Research Focus | Key Findings |

|---|---|---|---|

| Vascular Smooth Muscle Cells | MVSMCs | Vascular Disease | Inhibits proliferation and migration; targets PI3K/Akt and p38 MAPK pathways. nih.gov |

| Hepatocellular Carcinoma | SMMC-7721 | Cancer | Metabolite M6 reduces cell viability. nih.gov |

| Skeletal Muscle Cells | L6 | Diabetes/Metabolism | Enhances glucose uptake via GLUT4 expression. mdpi.com |

| Macrophages | THP-1 | Inflammation | Inhibits LPS-induced NF-κB activation. nih.gov |

| Epithelial Cells | HEK293T, HPAEpiC, Vero E6 | Virology (SARS-CoV-2) | Inhibits viral replication. nih.gov |

| Neuronal Cells | PC12 | Neuroprotection | Protects against oxygen-glucose deprivation-induced injury. |

While foundational research on this compound has heavily relied on traditional 2D cell culture, the use of more complex in vitro models like co-culture and organoid systems is not yet prominent in the published literature for this specific compound. These advanced systems, which better mimic the three-dimensional architecture and cellular interactions of native tissues, represent a significant future direction for this compound research plos.orgnih.govmdpi.comnih.govfrontiersin.orgnih.govmdpi.com.

Co-culture systems , which involve growing two or more different cell types together, could be employed to study the effects of this compound on intercellular communication, for instance, between cancer cells and stromal fibroblasts or immune cells plos.orgmdpi.com.

Organoids , which are self-organizing 3D structures derived from stem cells, offer a more physiologically relevant model of human organs nih.govmdpi.comfrontiersin.org. Future studies could use intestinal organoids to investigate this compound's effects on gut inflammation and epithelial barrier function in inflammatory bowel disease models or employ tumor organoids to test its efficacy in a patient-specific manner nih.govnih.gov.

In Vivo Animal Models of Disease Pathogenesis

In vivo animal models are indispensable for validating the therapeutic potential of this compound in a complex, whole-organism setting. Both genetically modified and induced disease models have been utilized to simulate human pathologies.

Genetically engineered models provide powerful tools to study diseases with a specific genetic basis and to investigate drug-gene interactions.

hACE2 Transgenic Mice: To evaluate the antiviral activity of this compound against SARS-CoV-2, researchers have used transgenic mice expressing the human angiotensin-converting enzyme 2 (hACE2) receptor, which the virus uses for cellular entry nih.govcyagen.comjax.orgresearchgate.netnih.gov. In this model, this compound was shown to inhibit viral replication and alleviate pneumonia nih.gov.

Apolipoprotein E-deficient (ApoE-/-) Mice: These mice are genetically predisposed to developing hypercholesterolemia and atherosclerosis, making them a standard model for cardiovascular research nih.govfrontiersin.org. The ApoE-/- mouse has been used to study the effects of this compound on conditions like abdominal aortic aneurysms.

Patient-Derived Tumor Xenografts (PDTX): In oncology research, PDTX models, where tumor tissue from a patient is implanted into immunodeficient mice, are used to create a more clinically relevant model of human cancer. This approach has been applied to screen the effects of this compound on osteosarcoma, aiming to enhance personalized medicine nih.govresearchgate.net.

These models involve inducing a disease state in animals through external means, allowing for the study of disease progression and therapeutic intervention.

Vascular Injury Models: A common model involves inducing neointimal hyperplasia through mechanical injury, such as femoral artery endothelium denudation in mice. This model has been used to confirm the in vivo efficacy of this compound in attenuating vessel restenosis.

Chemically-Induced Colitis: Models using dextran (B179266) sulfate (B86663) sodium (DSS) or 2,4,6-trinitrobenzene sulfonic acid (TNBS) are widely used to induce colitis in rodents. These models have been instrumental in demonstrating the anti-inflammatory and protective effects of this compound on the intestinal mucosa nih.govnih.gov.

Induced Hyperglycemia/Diabetes: A model of type 2 diabetes is often created in rats by combining a high-fat diet (HFD) with a low dose of streptozotocin (B1681764) (STZ). This model was used to show that this compound can lower fasting blood glucose and improve glucose metabolism mdpi.com.

Other Models: this compound has been evaluated in a range of other induced models, including lipopolysaccharide (LPS)-induced acute lung injury in mice, cigarette smoke and LPS-induced Chronic Obstructive Pulmonary Disease (COPD) in rats, and middle cerebral artery occlusion/reperfusion (MCAO/R) in rats to model ischemic stroke nih.gov.

Table 2: In Vivo Animal Models in this compound Research

| Model Type | Specific Model | Disease/Condition Studied | Key Application for this compound |

|---|---|---|---|

| Genetically Modified | hACE2 Transgenic Mouse | SARS-CoV-2 Infection | Evaluating antiviral efficacy and reduction of pneumonia. nih.gov |

| Genetically Modified | ApoE-/- Mouse | Atherosclerosis, Aneurysm | Studying effects on cardiovascular pathologies. |

| Genetically Modified | Patient-Derived Xenograft (PDTX) | Osteosarcoma | Assessing anti-cancer effects in a personalized model. nih.govresearchgate.net |

| Induced Model | Dextran Sulfate Sodium (DSS) | Colitis | Investigating anti-inflammatory effects on the colon. nih.gov |

| Induced Model | High-Fat Diet/Streptozotocin (HFD/STZ) | Type 2 Diabetes | Assessing hypoglycemic activity and impact on glucose metabolism. mdpi.com |

| Induced Model | Femoral Artery Denudation | Vascular Restenosis | Confirming inhibition of neointimal hyperplasia. |

| Induced Model | Cigarette Smoke + LPS | COPD | Evaluating protective effects on lung function and inflammation. nih.gov |

Omics-Based Methodologies

Omics technologies provide a global, unbiased view of molecules (e.g., proteins, transcripts, metabolites) within a biological system, offering deep mechanistic insights into the effects of this compound.

Proteomics: This approach has been extensively used to understand how this compound treats clinical mastitis in dairy cows. By analyzing changes in the plasma and milk whey proteome, studies have identified that the compound regulates proteins involved in the inflammatory response, activates the complement system, and modulates lipid metabolism tandfonline.comtandfonline.comnih.govresearchgate.net. Label-free quantitative proteomics has also been applied to explore potential protein targets of this compound in the context of SARS-CoV-2 infection nih.gov.

Transcriptomics: Transcriptome analysis has been employed to investigate how this compound modulates colonic gene expression in a mouse model of chronic colitis. This research revealed that the compound could reverse DSS-induced changes in the expression of specific genes, contributing to its therapeutic effect nih.gov. Furthermore, single-cell RNA Sequencing (scRNA-Seq) data has been used to understand the cellular context of this compound's targets in osteosarcoma models nih.govresearchgate.net.

Metabolomics: Untargeted mass spectrometry-based metabolomics has been used to analyze the plasma of cows with clinical mastitis. This research showed that this compound alleviates inflammation primarily by regulating lipid metabolism, including glycerophospholipid and linoleic acid pathways mdpi.com. Metabolomic approaches have also been used to characterize the biotransformation of this compound by gut microflora, identifying its various metabolites nih.gov.

Table 3: Omics Methodologies in this compound Research

| Omics Field | Methodology | Biological System | Key Insights Gained |

|---|---|---|---|

| Proteomics | Label-free & TMT-based quantitative proteomics | Plasma and milk whey from cows with mastitis; SARS-CoV-2 infected cells | Identified regulation of inflammatory proteins, complement activation, and potential antiviral targets. nih.govtandfonline.comnih.gov |

| Transcriptomics | RNA-Sequencing | Colon tissue from mice with colitis; Osteosarcoma models | Revealed reversal of disease-associated gene expression changes. nih.govresearchgate.netnih.gov |

| Metabolomics | Untargeted Mass Spectrometry | Plasma from cows with mastitis; Rat intestinal microflora | Showed regulation of lipid metabolism pathways; Identified key metabolites of this compound. nih.govmdpi.com |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Diisopropylamine dichloroacetate |

| Dexamethasone |

| Tofacitinib |

| Berberine |

| Forskolin |

| Alirocumab |

Proteomics Analysis (e.g., Label-Free Quantitative Proteomics)

Label-free quantitative proteomics has been instrumental in revealing the protein-level changes induced by this compound, particularly in the context of inflammatory conditions. In a study investigating the treatment of clinical mastitis in dairy cows, this technique was employed to analyze plasma proteins. The research identified significant alterations in protein expression following this compound administration, highlighting its role in modulating key biological pathways.

One key finding was the regulation of heat shock proteins (HSPs) and other proteins involved in critical signaling pathways. Specifically, this compound was found to influence chemokine signaling, leukocyte migration across endothelial cells, and the MAPK signaling pathway, all of which are pivotal in the inflammatory response. Furthermore, the proteomics data revealed that treated and cured cows exhibited significantly elevated levels of complement C2 and β-defensin 12, alongside an enhanced ability to regulate lipid metabolism. This suggests that this compound may directly activate the complement system and stimulate the secretion of defensins.

Another study utilizing tandem mass tag (TMT)-based quantitative proteomics on the milk whey of cows with clinical mastitis identified a large number of quantifiable proteins. Treatment with this compound led to a significant reduction in proteins associated with inflammatory damage and the trans-endothelial migration of leukocytes. Conversely, proteins related to the degradation of fibrin clots and the activation of the complement system, which were downregulated in the diseased state, were upregulated after treatment. In total, 872 proteins were quantified, with 361 being significantly altered after this compound administration, indicating a profound impact on the milk whey proteome.

Table 1: Differentially Expressed Proteins Influenced by this compound in Clinical Mastitis

| Analytical Method | Sample Type | Number of Proteins Identified | Key Findings |

|---|---|---|---|

| Label-Free Quantitative Proteomics | Cow Plasma | - | Regulation of HSPs, involvement in chemokine signaling, leukocyte migration, and MAPK pathways. Upregulation of complement C2 and β-defensin 12. |

| TMT-based Quantitative Proteomics | Cow Milk Whey | 872 | Downregulation of proteins associated with inflammatory damage and leukocyte migration. Upregulation of proteins involved in fibrin clot degradation and complement system activation. |

Transcriptomics (e.g., RNA Sequencing, Quantitative Real-Time PCR)

Transcriptomics, through techniques like RNA sequencing and quantitative real-time PCR (RT-qPCR), has provided critical insights into the gene expression changes mediated by this compound. In a study on chronic relapsing colitis in mice, transcriptomic analysis of colonic tissue revealed that this compound treatment could reverse the disease-associated decrease in the expression of specific genes. Notably, the expression of Pelo (protein pelota homolog), B3gat2 (beta-1,3-glucuronyltransferase 2), and Mir8010 (microRNA 8010) was restored in mice treated with this compound.

Further investigation into colitis-associated cancer in mice employed RT-qPCR to assess the impact of this compound on genes related to fatty acid metabolism. The study found that this compound administration led to the downregulation of several key genes involved in this process. These findings suggest that this compound may exert its therapeutic effects in colitis and related cancers by modulating fatty acid metabolism at the transcriptional level.

Table 2: Genes Modulated by this compound in Colitis and Colitis-Associated Cancer Models

| Methodology | Model | Key Genes Modulated |

|---|---|---|

| Transcriptomics | Chronic Relapsing Colitis (mice) | Pelo, B3gat2, Mir8010 |

| RT-qPCR | Colitis-Associated Cancer (mice) | Genes related to fatty acid de novo synthesis and β-oxidation |

Metabolomics (e.g., Untargeted Mass Spectrometry)

Untargeted mass spectrometry-based metabolomics has been a powerful tool for characterizing the metabolic profiles altered by this compound. In a study on clinical mastitis in cows, this approach was used to analyze plasma metabolites. The results demonstrated that this compound treatment significantly influenced lipid metabolism.

Specifically, the concentrations of several phosphatidylcholines (PC), linoleic acid, eicosapentaenoic acid (EPA), phosphorylcholine, and glycerophosphocholine were downregulated in treated cows. In contrast, levels of lysophosphatidylcholines (LysoPC) and cis-9-palmitoleic acid were upregulated. These findings indicate that this compound alleviates the inflammatory response in part by modulating the intricate network of lipid metabolites.

Another study focusing on colitis-associated cancer in mice utilized spatial metabolome analysis. This technique revealed that this compound could decrease the content of fatty acids and their derivatives, as well as carnitine and phospholipids (B1166683) within colon tumors. This provides further evidence for the role of this compound in reprogramming fatty acid metabolism in a disease context.

Table 3: Metabolites Affected by this compound Treatment

| Analytical Method | Sample Type | Upregulated Metabolites | Downregulated Metabolites |

|---|---|---|---|

| Untargeted Mass Spectrometry | Cow Plasma (Clinical Mastitis) | LysoPC (14:0), LysoPC (18:0), LysoPC (18:1), cis-9-palmitoleic acid | PC (16:0/16:0), PC (18:0/18:1), linoleic acid, eicosapentaenoic acid, phosphorylcholine, glycerophosphocholine |

| Spatial Metabolome Analysis | Mouse Colon Tumors (Colitis-Associated Cancer) | - | Fatty acids and their derivatives, carnitine, phospholipids |

Microbiota Profiling (e.g., 16S rRNA Gene Sequencing)

The influence of this compound on the gut microbiome has been investigated using 16S rRNA gene sequencing. In a study of chronic relapsing colitis in mice, this technique was used to analyze the intestinal content. The results showed that this compound treatment could reverse the alterations in the intestinal microbiome induced by dextran sulfate sodium (DSS), a chemical used to induce colitis. This suggests that the therapeutic effects of this compound in colitis may be partially mediated through its impact on the gut microbial community. While the study confirmed a restorative effect on the microbiome, further research is needed to identify the specific changes at the genus and species level that are driven by this compound.

Molecular Interaction and Structural Biology Techniques

Molecular Docking Simulations

Molecular docking simulations are computational methods used to predict the binding orientation and affinity of a small molecule to a target protein. While direct molecular docking studies specifically for this compound are not extensively reported in the available literature, research on related compounds from Pulsatilla chinensis provides valuable insights.

For instance, a molecular docking study on the components of a Pulsatilla decoction demonstrated that Anemoside A3, a structurally similar triterpenoid (B12794562) saponin (B1150181), exhibited interactions with key inflammatory signaling proteins, namely STAT3 (Signal Transducer and Activator of Transcription 3) and S1PR1 (Sphingosine-1-Phosphate Receptor 1). This finding suggests that this compound may also interact with these or other related signaling proteins, and molecular docking simulations would be a valuable tool to explore these potential interactions at the atomic level. Such studies could help to identify the specific binding sites and key residues involved in the interaction, providing a structural basis for the observed biological activities of this compound.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity and kinetics. Despite its utility in drug discovery and molecular biology, there is currently a lack of published research specifically applying SPR to study the molecular interactions of this compound.

The application of SPR could be highly beneficial in this compound research. For example, it could be used to directly measure the binding of this compound to its putative protein targets, such as those identified through proteomics or predicted by molecular docking. By immobilizing a target protein on the SPR sensor chip and flowing this compound over the surface, researchers could determine the association and dissociation rate constants, and ultimately the binding affinity. This would provide direct evidence of a molecular interaction and help to validate potential mechanisms of action.

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Anemoside A3 |

| Phosphatidylcholine (PC) |

| Lysophosphatidylcholine (LysoPC) |

| Linoleic acid |

| Eicosapentaenoic acid (EPA) |

| Phosphorylcholine |

| Glycerophosphocholine |

| cis-9-Palmitoleic acid |

| Carnitine |

Cellular Thermal Shift Assay (CETSA)

The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method used to verify the direct binding of a small molecule (ligand) to its target protein within a complex cellular environment. nih.govnih.gov The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.govpelagobio.com When a ligand binds to a protein, it generally increases the protein's resistance to heat-induced denaturation. nih.govpelagobio.com

The typical CETSA workflow involves several key steps:

Incubation: Intact cells or cell lysates are treated with the compound of interest, such as this compound. pelagobio.com

Heat Shock: The samples are then heated to various temperatures, causing proteins to denature and aggregate. pelagobio.com

Quantification: After heating, the remaining soluble (non-denatured) fraction of a specific protein is quantified at each temperature point, often by Western blotting or other protein detection methods. researchgate.net

Target Engagement Confirmation: A shift in the melting curve of the protein in the presence of the compound compared to the control indicates a direct binding interaction. pelagobio.com

An advantage of CETSA is that it allows for the confirmation of target engagement in a native and physiologically relevant context, without the need to modify the compound or the protein. pelagobio.com This technique is invaluable for validating potential targets of this compound that may be identified through other screening methods.

Drug Affinity Responsive Target Stability (DARTS)